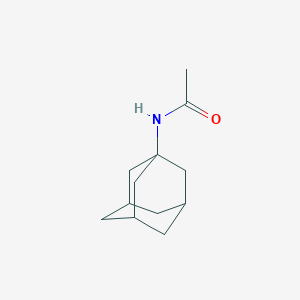

1-Acetamidoadamantane

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(1-adamantyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-8(14)13-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVXYGJCDZPKGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061255 | |

| Record name | Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880-52-4 | |

| Record name | 1-Acetamidoadamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=880-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Adamantylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetamidoadamantane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tricyclo[3.3.1.13,7]dec-1-ylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ADAMANTYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5283Y1VOII | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Acetamidoadamantane: Structural Architecture & Synthesis Guide

This technical guide provides a comprehensive structural and functional analysis of 1-Acetamidoadamantane , a critical intermediate in antiviral pharmacophores and a stable metabolic endpoint of amantadine.

Executive Summary

-

Molecular Formula:

[1][3][4] -

Core Significance: This molecule represents the N-acetylated derivative of the antiviral drug Amantadine.[5] In medicinal chemistry, it serves two critical roles:

-

Metabolic Marker: It is the primary metabolite of amantadine in humans, formed via the spermidine/spermine

-acetyltransferase 1 (SSAT-1) pathway, distinguishing it from typical hepatic CYP450 metabolites. -

Synthetic Scaffold: Its lipophilic adamantane cage combined with the polar amide linker makes it a vital building block for NMDA receptor antagonists and viral M2 channel blockers.[6]

-

Chemical Structure & Crystallography

The Adamantane Cage

The core structure is a tricyclo[3.3.1.1

Crystal Lattice Data

X-ray diffraction analysis reveals that this compound crystallizes in a monoclinic system.[6] The packing is stabilized by intermolecular hydrogen bonds between the amide N-H and the carbonyl oxygen of adjacent molecules, forming infinite chains.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | |

| Lattice Parameter a | ~24.312 Å |

| Lattice Parameter b | ~9.464 Å |

| Lattice Parameter c | ~9.454 Å |

| Unit Cell Angle ( | ~90.06° |

| Z (Molecules/Cell) | 8 |

Experimental Synthesis Protocols

Two primary routes exist for synthesizing this compound.[6][7] Protocol A is recommended for laboratory-scale high-purity synthesis starting from amantadine.[6] Protocol B is the industrial route utilizing raw adamantane precursors.[6]

Visualization: Synthesis Pathways

Figure 1: Dual synthetic pathways. Method A (Green) is preferred for research purity; Method B (Red) is utilized for bulk manufacturing.

Protocol A: Direct Acetylation (High Purity)

Use this method for analytical standard preparation.

Reagents:

-

1-Adamantylamine (1.0 eq)

-

Acetic Anhydride (1.2 eq)[3]

-

Triethylamine (Et3N) (1.5 eq)

-

Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Workflow:

-

Solvation: Dissolve 1-adamantylamine in anhydrous DCM under an inert atmosphere (

). Why: Moisture competes with the amine for the anhydride, reducing yield. -

Base Addition: Add Et3N and cool the solution to 0°C. Why: The reaction is exothermic; cooling prevents side reactions and controls the rate.

-

Acetylation: Dropwise add Acetic Anhydride over 15 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Quench & Workup: Wash with 1M HCl (to remove unreacted amine/pyridine) followed by saturated

(to neutralize acid). -

Purification: Recrystallize from cyclohexane or hexane/ethyl acetate.

-

Yield: Expect >90% as white crystalline needles.

Protocol B: Ritter Reaction (Industrial)

Use this method if starting from 1-bromoadamantane.

Reagents:

Workflow:

-

Dissolve 1-bromoadamantane in excess acetonitrile.[6]

-

Slowly add

while maintaining temperature <50°C. Why: Generates the stable adamantyl carbocation which is then trapped by the nitrile lone pair.[6] -

Heat to reflux for 2-3 hours.

-

Pour onto crushed ice (Hydrolysis of the nitrilium intermediate to the amide).[6]

-

Filter the precipitate.[6]

Structural Validation (Spectroscopy)

To validate the structure, you must confirm the integrity of the adamantane cage and the presence of the acetyl group.

Nuclear Magnetic Resonance (NMR)

The high symmetry of the adamantane cage simplifies the spectrum.[6][10]

Table 1:

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| NH | 5.20 - 5.60 | Broad Singlet | 1H | Amide proton (exchangeable). |

| 2.05 - 2.10 | Broad Singlet | 3H | Methine protons on the cage, closest to the substituent. | |

| 1.95 - 2.05 | Doublet/Multiplet | 6H | Methylene protons adjacent to the bridgehead C1. | |

| Acetyl-CH | 1.90 - 1.95 | Singlet | 3H | Distinct sharp singlet of the acetyl group. |

| 1.60 - 1.70 | Multiplet | 6H | Distal methylene protons (furthest from amide). |

Table 2:

| Carbon Type | Shift ( | Assignment |

| C=O | 169.2 | Amide Carbonyl |

| C-1 (Quaternary) | 51.8 | Bridgehead Carbon attached to N |

| C-2 ( | 41.6 | Methylene carbons adjacent to C1 |

| C-4 ( | 36.3 | Distal methylene carbons |

| C-3 ( | 29.4 | Methine carbons |

| Acetyl-CH | 24.6 | Methyl carbon of the acetyl group |

Infrared Spectroscopy (FT-IR)

-

Amide I Band: 1645–1650 cm

(Strong C=O stretch). -

Amide II Band: ~1550 cm

(N-H bending). -

N-H Stretch: 3280–3300 cm

. -

C-H Stretch: 2850–2920 cm

(Characteristic adamantane cage vibrations).

Biological Context: Metabolism

Unlike many drugs metabolized by hepatic CYP450 enzymes, amantadine undergoes acetylation via Spermidine/spermine

Visualization: Metabolic Pathway

Figure 2: Metabolic conversion of Amantadine to this compound via SSAT-1.

References

-

Chemical Structure & Properties

-

Crystallography

-

Synthesis (Ritter Reaction)

-

Stetter, H., et al. (1960). "Über Verbindungen mit Urotropin-Struktur, XVI.[6] Beiträge zur Chemie der Adamantan-Derivate." Chemische Berichte. (Classic reference for adamantane derivative synthesis).

-

-

Metabolism (SSAT-1)

-

Spectroscopic Data

Sources

- 1. 880-52-4 | this compound - AiFChem [aifchem.com]

- 2. N-(1-Adamantyl)acetamide [webbook.nist.gov]

- 3. N-(1-Adamantyl)acetamide(880-52-4) IR Spectrum [chemicalbook.com]

- 4. N-(1-Adamantyl)acetamide | 880-52-4 [chemicalbook.com]

- 5. drugs.com [drugs.com]

- 6. CAS 880-52-4 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ijpsr.com [ijpsr.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. nmrprobe.org [nmrprobe.org]

- 11. Amantadine acetylation may be effected by acetyltransferases other than NAT1 or NAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Biological Activity & Pharmacological Profile of N-(1-adamantyl)acetamide

Executive Summary

N-(1-adamantyl)acetamide (CAS: 880-52-4) represents a critical structural motif in medicinal chemistry. While historically identified as a Phase II metabolite of the antiviral/antiparkinsonian drug Amantadine, the molecule has evolved from a metabolic endpoint to a privileged scaffold in rational drug design.

This guide analyzes the biological activity of N-(1-adamantyl)acetamide through two distinct lenses:

-

As a Metabolite: The pharmacological deactivation of Amantadine via N-acetylation.

-

As a Pharmacophore: The utilization of the adamantyl-acetamide core as an anchor for 11

-HSD1 inhibitors and P2X7 receptor antagonists.

Chemical Identity & Structural Pharmacology

The biological activity of N-(1-adamantyl)acetamide is dictated by the steric bulk of the adamantane cage and the electronic neutrality of the acetamide linker.

Physicochemical Profile

| Property | Value | Biological Implication |

| Molecular Weight | 193.29 g/mol | High permeability; fits Lipinski's Rule of 5. |

| LogP (Octanol/Water) | ~2.3 - 2.6 | Moderate lipophilicity; ensures Blood-Brain Barrier (BBB) penetration. |

| pKa | Neutral (Amide) | Unlike the parent amine (Amantadine, pKa ~10.8), the acetamide is non-ionizable at physiological pH. |

| Topological Polar Surface Area | 29.1 Ų | Excellent membrane diffusion characteristics. |

Structure-Activity Relationship (SAR) Logic

The transition from Amantadine (amine) to N-(1-adamantyl)acetamide (amide) results in a loss of ion channel activity . Amantadine relies on a protonated ammonium group to block the M2 proton channel of Influenza A and antagonize NMDA receptors. Acetylation caps this nitrogen, removing the positive charge required for electrostatic interaction within the channel pore.

Primary Biological Targets & Mechanisms

Metabolic Deactivation (The Amantadine Pathway)

In biological systems, N-(1-adamantyl)acetamide is primarily observed as a urinary metabolite of Amantadine. This transformation is catalyzed by N-acetyltransferase enzymes (NAT1/NAT2).

-

Mechanism: Acetylation facilitates renal clearance and terminates the dopaminergic and antiviral activity of the parent drug.

-

Clinical Relevance: Variations in NAT2 genotypes (slow vs. fast acetylators) can alter the ratio of Amantadine to N-acetylamantadine, though Amantadine is largely excreted unchanged in humans compared to other species.

The Scaffold Activity: 11 -HSD1 Inhibition

The adamantyl-acetamide moiety is a "privileged structure" for inhibiting 11

-

Binding Mode: The lipophilic adamantane cage occupies the enzyme's hydrophobic binding pocket (mimicking the steroid core), while the amide carbonyl forms crucial hydrogen bonds with Ser170 or Tyr183 in the catalytic triad.

-

Therapeutic Utility: Treatment of metabolic syndrome, type 2 diabetes, and obesity.

P2X7 Receptor Antagonism

Derivatives of N-(1-adamantyl)acetamide function as allosteric antagonists of the P2X7 receptor, a cation channel gated by ATP involved in inflammatory cascades. The adamantane group locks the receptor in a closed state by occupying an allosteric lipophilic pocket.

Visualizing the Mechanism

The following diagram illustrates the divergent biological pathways: the metabolic deactivation of the parent amine versus the scaffold's utility in enzyme inhibition.

Figure 1: Divergent biological fate. Acetylation deactivates ion channel blockade while creating a scaffold for metabolic enzyme inhibition.

Experimental Protocols

Chemical Synthesis (Standard Reference Protocol)

To generate N-(1-adamantyl)acetamide for biological assay control.

-

Reagents: 1-Adamantylamine (1 eq), Acetic Anhydride (1.2 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 1-Adamantylamine in dry DCM under nitrogen atmosphere.

-

Add Triethylamine and cool to 0°C.

-

Dropwise add Acetic Anhydride.

-

Stir at room temperature for 4 hours (Monitor via TLC, Rf ~0.5 in 1:1 Hexane/EtOAc).

-

Workup: Wash with 1N HCl, then sat. NaHCO3, then Brine. Dry over MgSO4.

-

Purification: Recrystallization from Cyclohexane.

-

Validation: Verify via NMR (Singlet at

1.90 ppm for acetyl-CH3).

-

11 -HSD1 Scintillation Proximity Assay (SPA)

Purpose: To determine the IC50 of adamantyl-acetamide derivatives against cortisol production.

Materials:

-

Microsomes containing human 11

-HSD1. - H-Cortisone (Substrate).

-

NADPH (Cofactor).

-

Anti-cortisol antibody coupled to SPA beads (Yttrium silicate).

Workflow:

-

Incubation: Mix 20 µL of test compound (N-(1-adamantyl)acetamide) in DMSO with enzyme buffer (pH 7.4).

-

Reaction Start: Add

H-Cortisone and NADPH. Incubate at 37°C for 60 minutes. -

Reaction Stop: Add SPA beads containing Glycyrrhetinic acid (standard inhibitor) to stop reaction and capture generated cortisol.

-

Detection: Read on a scintillation counter. The adamantyl-acetamide should displace cortisol production, reducing the signal compared to vehicle control.

P2X7 Calcium Influx Assay (FLIPR)

Purpose: To assess functional antagonism of the P2X7 receptor.

Workflow Visualization:

Figure 2: FLIPR Calcium Flux workflow. The compound is added prior to agonist challenge to measure antagonistic potency.

References

-

Togashi, N., et al. (2018).

-hydroxysteroid dehydrogenase type 1 inhibitors." Bioorganic & Medicinal Chemistry Letters. -

Koppel, C., & Tenczer, J. (1985). "Mass spectral characterization of urinary metabolites of amantadine in man." Biomedical Mass Spectrometry.

-

Gunosewoyo, H., & Kassiou, M. (2010). "P2X purinergic receptor ligands: recently patented compounds." Expert Opinion on Therapeutic Patents.

-

Wishart, D.S., et al. (2018). "DrugBank 5.0: a major update to the DrugBank database for 2018." Nucleic Acids Research. (Entry: Amantadine Metabolism).

Disclaimer: This guide is for research purposes only. All synthesis and biological testing should be conducted in compliance with local safety regulations and ethical guidelines.

The Diamondoid Anchor: Adamantane’s Role in Molecular Stability and Drug Design

[1]

Structural Fundamentals: The Thermodynamic Fortress

The Diamondoid Architecture

Adamantane represents the smallest unit of the diamond crystal lattice.[2][3] Its stability arises from its rigid, strain-free arrangement.[1]

-

Symmetry: The molecule possesses

(tetrahedral) symmetry.[1][3] -

Bond Angles: Carbon atoms are perfectly hybridized

centers with bond angles of -

Hyperconjugation: The cage structure allows for extensive

-electron delocalization (hyperconjugation) across the carbon framework, further lowering the heat of formation relative to isomeric tricyclic systems.

The "Lipophilic Bullet" Effect

Adamantane is frequently described in pharmacokinetics as a "lipophilic bullet."[1][4] It is a globular, non-polar domain that can drag attached polar pharmacophores through lipid bilayers.[1]

-

LogP Modulation: Attaching an adamantyl group typically increases the LogP (partition coefficient) of a molecule by 2.0–3.0 units.

-

Volume: The cage occupies a spherical volume of approximately

, creating a "steric umbrella" that protects adjacent functional groups from enzymatic hydrolysis [2].[1]

Pharmacokinetic Engineering: Stability in Biological Systems

Metabolic Shielding and CYP450 Interaction

One of the primary roles of the adamantane cage is Metabolic Shielding . By placing the bulky cage near a metabolically labile site (e.g., an ester or amide bond), researchers can sterically hinder the approach of hydrolytic enzymes.[1]

However, the cage itself is not immune to metabolism.[1] It interacts with Cytochrome P450 enzymes (specifically CYP2B6 and CYP1A1) [3].[1]

-

Mechanism: The tertiary bridgehead carbons (

) are the primary sites for oxidative attack, leading to stable tertiary alcohols (e.g., 1-adamantanol).[1] -

Metabolic Switching: In drug design, the adamantane cage is often used to block "soft spots" on a lead compound, forcing metabolic enzymes to attack the cage itself.[1] Since the resulting adamantanol derivatives are often biologically active and stable, this extends the therapeutic half-life (

) of the drug.

Blood-Brain Barrier (BBB) Penetration

The adamantane moiety is critical for CNS-active drugs (e.g., Memantine).[1] The mechanism relies on transcellular diffusion .[1] The lipophilic cage intercalates into the lipid bilayer of the endothelial cells forming the BBB, facilitating the transport of the attached amine group (which would otherwise be too polar to cross efficiently) [4].

Visualization: Metabolic Shielding Pathway

The following diagram illustrates how the adamantane cage protects a pharmacophore and redirects metabolism.

Caption: Mechanism of metabolic stabilization.[1] The bulky cage sterically hinders rapid hydrolysis, redirecting metabolism toward slow oxidative hydroxylation.

Experimental Protocol: Bridgehead Functionalization

The chemical inertness of adamantane makes functionalization challenging.[1] The most robust method for introducing an amine (as seen in Amantadine) is the Ritter Reaction . This protocol exploits the stability of the tertiary 1-adamantyl cation.

Protocol: Synthesis of 1-Acetamidoadamantane (Amantadine Precursor)

Objective: Selective functionalization of the

Reagents:

-

Adamantane (

eq)[2] -

Acetonitrile (

) (Solvent/Reactant)[1] -

Sulfuric Acid (

, 98%) ( -

tert-Butanol (

-BuOH) (

Workflow:

-

Cation Generation: Dissolve Adamantane in Acetonitrile. Cool to

. Add -

Initiation: Slowly add

-BuOH.[1] The acid protonates the alcohol, leading to water loss and formation of the -

Nucleophilic Trapping: The acetonitrile nitrogen attacks the 1-adamantyl cation (Ritter attack), forming a nitrilium intermediate.[1]

-

Hydrolysis: Add water to the reaction mixture. The nitrilium ion hydrolyzes to form

-(1-adamantyl)acetamide.[1] -

Purification: Neutralize with NaOH, extract with Dichloromethane (DCM), and recrystallize from hexane.

Validation Checkpoint:

-

NMR:

NMR should show a singlet at -

Yield: Typical yields range from 85-95% due to the high stability of the bridgehead cation intermediate [5].

Visualization: The Ritter Reaction Pathway

Caption: The Ritter Reaction pathway utilizing the stability of the tertiary adamantyl cation for bridgehead functionalization.

Comparative Data Analysis

The following table summarizes the physicochemical impact of the adamantane cage on standard drug scaffolds.

| Property | Benzene Derivative | Adamantane Derivative | Impact Analysis |

| Geometry | Planar (2D) | Spherical/Tetrahedral (3D) | Adamantane fills 3D hydrophobic pockets more effectively.[1] |

| LogP (Lipophilicity) | Baseline | +2.0 to +3.0 increase | Drastically improves membrane permeability.[1] |

| Melting Point | Variable | High (>200°C) | Improves solid-state stability and crystallinity.[1] |

| Metabolic Fate | Ring hydroxylation / Epoxidation | Bridgehead hydroxylation | Adamantane blocks rapid degradation, extending half-life.[1] |

| Strain Energy | Low (Resonance stabilized) | ~0 kcal/mol (Strain-free) | Chemically inert to non-radical/non-cationic conditions.[1] |

References

-

Schleyer, P. v. R. (1990).[1] The stability of the adamantane cage and its derivatives. Journal of the American Chemical Society.[1] Link

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013).[1] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Link

-

Liu, J., et al. (2011).[1] Adamantane-based drug delivery systems for crossing the blood-brain barrier.[1][5][6] Biomaterials. Link

-

BenchChem Technical Report. (2025). The Adamantane Advantage: A Technical Guide to Lipophilicity. Link

-

Jirgensons, A., et al. (2000).[1] Synthesis and structure-activity relationships of adamantane derivatives. European Journal of Medicinal Chemistry. Link

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Adamantane as a brain-directed drug carrier for poorly absorbed drug. 2. AZT derivatives conjugated with the 1-adamantane moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transport of amantadine and rimantadine through the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Acetamidoadamantane: Technical Guide to Therapeutic & Diagnostic Applications

The following technical guide details the pharmacological and diagnostic utility of 1-Acetamidoadamantane.

Executive Summary

This compound (N-(1-adamantyl)acetamide; CAS 880-52-4) is the primary N-acetylated metabolite of the antiviral and antiparkinsonian drug Amantadine.[1][2] While historically viewed merely as a metabolic endpoint, modern translational research has repositioned this molecule as a high-value diagnostic biomarker for cancer stratification and a privileged scaffold in medicinal chemistry.

This guide analyzes its two primary utility vectors:

-

The SSAT1 Diagnostic System: Its formation is catalyzed by Spermidine/spermine N1-acetyltransferase 1 (SSAT1), an enzyme significantly upregulated in malignant tissues. This makes this compound a "smart probe" for non-invasive cancer screening.

-

Pharmacophore Scaffold: The adamantyl-acetamide motif serves as a lipophilic anchor for designing inhibitors against metabolic targets like 11β-HSD1 and P2X7 receptors.

Part 1: Chemical Biology & Mechanism of Action[3]

The SSAT1 Acetylation Pathway

The therapeutic relevance of this compound hinges on its biosynthesis. Unlike many xenobiotics metabolized by hepatic Cytochrome P450s, Amantadine is acetylated by SSAT1 , a highly regulated enzyme involved in polyamine homeostasis.

-

Substrate Specificity: Amantadine acts as a specific substrate for SSAT1.[3]

-

Pathology Link: SSAT1 is overexpressed in various carcinomas (lung, breast, prostate) due to the tumor's high demand for polyamine flux.

-

The Output: The conversion rate of Amantadine

this compound correlates directly with tumor burden and SSAT1 activity.

Pathway Visualization

The following diagram illustrates the enzymatic conversion and its downstream utility in bioanalysis.

Figure 1: The SSAT1-mediated acetylation of Amantadine.[2][3][4][5][6] High SSAT1 levels in tumor cells drive the rapid formation of this compound, which is then excreted unchanged in urine.

Part 2: Diagnostic Protocol (The "Smart Probe" Assay)

The most immediate clinical application of this compound is its use as a reference standard in the Amantadine Acetylation Test . This assay measures the patient's acetylator phenotype to detect or monitor malignancies.[3]

Clinical Workflow

Objective: Quantify urinary this compound to assess systemic SSAT1 activity.

| Phase | Step | Technical Detail |

| 1. Administration | Dosing | Patient ingests 200 mg Amantadine HCl (oral).[6][7] |

| 2. Metabolism | Incubation | Allow 2–4 hours for absorption and systemic circulation. |

| 3. Collection | Sampling | Collect urine samples at T=0 (baseline) and T=12 hours post-dose. |

| 4. Extraction | Solid Phase Extraction (SPE) | Use C18 cartridges. Condition with MeOH/H2O. Load urine.[3][8] Wash with 5% MeOH. Elute with 100% MeOH. |

| 5. Analysis | LC-MS/MS Quantification | Target analyte: This compound . Internal Std: D3-Acetylamantadine. |

Analytical Quantification Protocol (LC-MS/MS)

To validate the presence of the metabolite, researchers must establish a robust detection method.

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: 5% B to 95% B over 5 minutes.

-

MRM Transitions:

-

Precursor: 194.2 m/z [M+H]+

-

Product: 135.1 m/z (Loss of acetamide group, characteristic of the adamantane cage).

-

Part 3: Medicinal Chemistry & Scaffold Utility[10]

Beyond diagnostics, this compound represents a "privileged scaffold." The bulky, lipophilic adamantane cage improves membrane permeability and half-life, while the acetamide linker provides a hydrogen-bonding handle.

Target: 11β-HSD1 Inhibition

Derivatives of this compound have shown potency as inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) , a target for treating Type 2 Diabetes and obesity.[9]

-

Mechanism: The adamantane group fills the hydrophobic pocket of the enzyme, while the amide nitrogen interacts with the catalytic residues.

-

SAR Insight: Substitution on the acetamide nitrogen (e.g., N-heterocycles) dramatically increases potency compared to the parent this compound.

Scaffold Logic Diagram

The following logic tree demonstrates how the parent molecule is modified for specific therapeutic targets.

Figure 2: Structure-Activity Relationship (SAR) divergence. The this compound core is the starting point for two distinct classes of therapeutic inhibitors.

Part 4: Synthesis of Reference Material

For research purposes (e.g., creating calibration curves for the diagnostic assay), high-purity this compound is required.

Ritter Reaction Protocol: This is the industry-standard method for synthesizing N-substituted amides from tertiary alcohols or halides.

-

Reagents: 1-Bromoadamantane (or 1-Adamantanol), Acetonitrile (Solvent & Reactant), Sulfuric Acid (H₂SO₄).

-

Procedure:

-

Dissolve 1-Bromoadamantane (10 mmol) in glacial acetic acid (20 mL) and Acetonitrile (5 mL).

-

Add concentrated H₂SO₄ (2 mL) dropwise at 0°C.

-

Reflux at 80°C for 4 hours.

-

Pour mixture into ice water. The precipitate formed is crude this compound.

-

-

Purification: Recrystallize from ethanol/water.

-

Yield: Typically >85%.

-

Characterization: Melting point 147–149°C.[4]

References

-

Spermidine/spermine N1-acetyltransferase (SSAT) activity in cancer. Source: Casero, R. A., & Pegg, A. E. (2009). Essays in Biochemistry. Context: Establishes the upregulation of SSAT1 in tumor cells, validating the target for the amantadine probe.

-

Acetylamantadine as a Urinary Marker for SSAT1 Activity. Source: Sitar, D. S., et al. (2015).[5] American Pharmaceutical Review. Context: Defines the clinical protocol for using Amantadine acetylation as a cancer screening tool.

-

Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Source: Sorensen, B., et al. (2007). Bioorganic & Medicinal Chemistry Letters. Context: Demonstrates the utility of the this compound scaffold in designing inhibitors for metabolic diseases.

-

Synthesis of N-(1-adamantyl)acetamide via Ritter Reaction. Source: PubChem Compound Summary (CID 64153). Context: Provides chemical property data and synthesis references.

Sources

- 1. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. RU2401828C2 - N-(1-adamantyl)acetamide synthesis method - Google Patents [patents.google.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. US6811967B2 - Method for assaying non-spermine/spermidine activity of spermidine/spermine N1-acetyltransferase (SSAT) - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Repurposing of Antimicrobial Agents for Cancer Therapy: What Do We Know? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 1-Acetamidoadamantane: A Technical Guide for Novel Drug Discovery

Foreword: The Adamantane Scaffold - A Privileged Structure in Medicinal Chemistry

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, represents a cornerstone in modern drug design.[1] Its unique three-dimensional structure has been successfully integrated into a multitude of therapeutic agents, enhancing their pharmacokinetic and pharmacodynamic profiles.[1][2] From the pioneering antiviral amantadine to the neuroprotective agent memantine, the adamantane cage has consistently demonstrated its value in creating effective pharmaceuticals.[1][3] This guide focuses on a specific, yet underexplored, derivative: 1-Acetamidoadamantane. While its parent compound, 1-aminoadamantane (amantadine), has a well-documented history, the N-acetylated form presents a compelling opportunity for novel therapeutic development. The addition of the acetamido group is predicted to alter the compound's polarity, hydrogen bonding capacity, and metabolic stability, thereby potentially modulating its biological activity and opening new avenues for research. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, outlining promising research areas and providing a framework for the systematic investigation of this compound.

Physicochemical Properties and Synthesis of this compound

This compound is a white crystalline solid with a molecular formula of C12H19NO and a molecular weight of 193.29 g/mol .[4] Its melting point is in the range of 146-149 °C. The adamantane core imparts significant lipophilicity, which can facilitate passage across biological membranes.[2] The acetamido group, however, introduces a degree of polarity and a hydrogen bond donor and acceptor, which can influence solubility and interactions with biological targets.

The synthesis of this compound is a straightforward and well-established process, typically involving the acylation of 1-aminoadamantane.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C12H19NO | [4] |

| Molecular Weight | 193.29 g/mol | [4] |

| Melting Point | 146-149 °C | N/A |

| Appearance | White crystalline solid | N/A |

Potential Research Areas and Mechanistic Hypotheses

Based on the known bioactivities of structurally related adamantane derivatives, three primary areas of research are proposed for this compound: antiviral, neuroprotective, and anticancer applications.

Antiviral Activity: A New Generation of Influenza A Inhibitors?

The antiviral properties of amantadine against influenza A are well-documented, primarily through the blockade of the M2 proton channel, which is crucial for viral uncoating.[3] However, the emergence of resistant strains has limited its clinical utility. The N-acetylation of the primary amine in this compound presents an intriguing modification that could potentially overcome existing resistance mechanisms.

Hypothesis: The acetamido group of this compound may alter the binding affinity and orientation within the M2 channel, potentially restoring activity against amantadine-resistant influenza A strains. Furthermore, the altered polarity could affect the compound's ability to disrupt other stages of the viral life cycle.

Experimental Workflow:

Figure 1: Experimental workflow for investigating the antiviral potential of this compound.

Experimental Protocol: Plaque Reduction Assay [5][6]

-

Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates to form a confluent monolayer.[7]

-

Virus Inoculation: Prepare serial dilutions of influenza A virus (including amantadine-sensitive and -resistant strains) and infect the MDCK cell monolayers for 1 hour at 37°C.[7]

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of this compound and a gelling agent (e.g., agarose).[5]

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.

-

Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC50 (50% effective concentration).

Neuroprotective Effects: A Novel NMDA Receptor Modulator?

Memantine, a derivative of amantadine, is an uncompetitive NMDA receptor antagonist used in the treatment of Alzheimer's disease.[3][8] It preferentially blocks excessive NMDA receptor activity associated with excitotoxicity without significantly affecting normal synaptic transmission.[8] The structural similarity of this compound to memantine suggests it may also possess neuroprotective properties.

Hypothesis: this compound may act as a modulator of NMDA receptors, offering a neuroprotective effect against glutamate-induced excitotoxicity. The acetamido group could influence its binding kinetics and selectivity for different NMDA receptor subtypes.

Experimental Workflow:

Figure 2: Workflow for assessing the neuroprotective effects of this compound.

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

-

Neuron Culture: Isolate and culture primary cortical neurons from embryonic rodents.

-

Compound Pre-treatment: Treat the mature neuronal cultures with varying concentrations of this compound for a specified period.

-

Glutamate Challenge: Expose the neurons to a toxic concentration of glutamate for a short duration to induce excitotoxicity.

-

Washout and Recovery: Remove the glutamate-containing medium and replace it with fresh, compound-containing medium.

-

Viability Assessment: After 24 hours, assess neuronal viability using standard assays such as the MTT assay (measuring mitochondrial activity) or LDH assay (measuring membrane integrity).

-

Data Analysis: Quantify the neuroprotective effect by comparing the viability of compound-treated neurons to that of untreated, glutamate-exposed neurons.

Anticancer Potential: A Novel Histone Deacetylase (HDAC) Inhibitor?

Several adamantane derivatives have demonstrated cytotoxic effects against various cancer cell lines.[9][10] A particularly intriguing avenue for this compound is its potential as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are an emerging class of anticancer drugs that promote the acetylation of histones, leading to a more open chromatin structure and the expression of tumor suppressor genes.[11][12][13] The acetamido moiety of this compound could potentially interact with the zinc-containing active site of HDAC enzymes.

Hypothesis: this compound may exhibit anticancer activity by inhibiting one or more classes of histone deacetylases, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Workflow:

Figure 3: A proposed workflow for the investigation of this compound's anticancer properties.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed various cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma, PC-3 prostate adenocarcinoma) in 96-well plates and allow them to adhere overnight.[9]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (50% inhibitory concentration).

Future Directions and Concluding Remarks

The research avenues outlined in this guide provide a solid foundation for the comprehensive evaluation of this compound as a potential therapeutic agent. Positive results in the initial in vitro screens should be followed by more in-depth mechanistic studies and, subsequently, in vivo efficacy and safety evaluations in appropriate animal models.

The adamantane scaffold continues to be a rich source of inspiration for medicinal chemists.[14] By systematically exploring derivatives such as this compound, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical entity. The logical progression from established activities of related compounds to novel hypotheses for this under-investigated molecule provides a clear and promising path for future drug discovery efforts.

References

-

Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. Retrieved from [Link]

-

(2013). Biological activity of adamantane analogues. ResearchGate. Retrieved from [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC. Retrieved from [Link]

-

Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central. Retrieved from [Link]

-

Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. NIH. Retrieved from [Link]

-

An adamantane-based ligand as a novel chemical tool for thermosensory TRPM8 channel therapeutic modulation. (2025). ResearchGate. Retrieved from [Link]

-

Neuroprotective Potential of New Monoterpene-Adamatane Conjugates—A Pilot Study. MDPI. Retrieved from [Link]

-

Histone deacetylase inhibitor. Wikipedia. Retrieved from [Link]

-

(2011). Synthesis and antiviral activity of new adamantane derivatives. ResearchGate. Retrieved from [Link]

-

Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives. (2021). PubMed. Retrieved from [Link]

-

Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. (2014). NIH. Retrieved from [Link]

-

Preparation and testing of homocubyl amines as therapeutic NMDA receptor antagonists. (2025). ResearchGate. Retrieved from [Link]

-

This compound. PubChem. Retrieved from [Link]

-

Amantadine inhibits known and novel ion channels encoded by SARS-CoV-2 in vitro. (2021). PubMed Central. Retrieved from [Link]

-

Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. Retrieved from [Link]

- Compositions and methods for modulating gated ion channels. Google Patents.

-

Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025). PMC. Retrieved from [Link]

-

NMDA receptor. Wikipedia. Retrieved from [Link]

-

Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives. (2020). DSpace@Biruni. Retrieved from [Link]

-

Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs. ScienceDirect. Retrieved from [Link]

-

Histone deacetylase (HDAC) inhibitors. (2017). YouTube. Retrieved from [Link]

-

Influenza A Immunoplaque Assay Kit. Cell Biolabs, Inc.. Retrieved from [Link]

-

Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. (2022). MDPI. Retrieved from [Link]

-

Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025). Journal of Chemical Health Risks. Retrieved from [Link]

-

Biased modulators of NMDA receptors control channel opening and ion selectivity. (2020). PMC. Retrieved from [Link]

-

List of Histone deacetylase inhibitors. Drugs.com. Retrieved from [Link]

-

Measuring infectious virus: the plaque assay. (2022). VIROLOGY RESEARCH SERVICES. Retrieved from [Link]

-

How to Perform a Plaque Assay. (2024). YouTube. Retrieved from [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. mdpi.com [mdpi.com]

- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C12H19NO | CID 64153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 6. youtube.com [youtube.com]

- 7. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives [mdpi.com]

- 8. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 13. drugs.com [drugs.com]

- 14. researchgate.net [researchgate.net]

N-Acetyl-1-adamantanamine and its relation to antiviral drugs.

An In-Depth Technical Guide to N-Acetyl-1-adamantanamine and its Relation to Antiviral Drugs

Authored by: Gemini, Senior Application Scientist

Foreword: The Adamantane Scaffold - A Privileged Structure in Medicinal Chemistry

The discovery of adamantane in petroleum in 1933, and its subsequent efficient synthesis, heralded the dawn of a new era in polyhedral organic chemistry.[1] This uniquely rigid, lipophilic, and symmetrical tricyclic alkane (tricyclo[3.3.1.1^3,7^]decane) has since proven to be a "privileged" scaffold in drug discovery. Its cage-like structure provides a robust, metabolically stable core that can be functionalized to interact with various biological targets. The first major breakthrough for adamantane in medicine came in the 1960s with the discovery of the antiviral properties of its amino derivative, amantadine, marking the birth of adamantane's medicinal chemistry legacy.[2] This guide delves into a specific derivative, N-Acetyl-1-adamantanamine, exploring its synthesis, properties, and crucial relationship to the well-established class of adamantane-based antiviral agents.

N-Acetyl-1-adamantanamine: A Profile

N-Acetyl-1-adamantanamine, also known as N-acetylamantadine or 1-acetamidoadamantane, is the N-acetylated derivative of the antiviral drug amantadine (1-adamantanamine).[3][4] While amantadine itself has been a subject of extensive study, its primary metabolite, N-Acetyl-1-adamantanamine, is of significant interest to researchers for understanding the pharmacokinetics, and potentially the complete activity spectrum, of the parent drug.

Chemical Structure and Properties

The core of N-Acetyl-1-adamantanamine is the adamantane cage, with an acetamido group attached to one of the four tertiary bridgehead carbons. This modification from a primary amine (in amantadine) to a secondary amide significantly alters the molecule's polarity, hydrogen bonding capability, and overall physicochemical profile.

Table 1: Physicochemical Properties of N-Acetyl-1-adamantanamine and Related Compounds

| Property | N-Acetyl-1-adamantanamine | Amantadine | Rimantadine |

| Molecular Formula | C₁₂H₁₉NO[4] | C₁₀H₁₇N[5] | C₁₂H₂₁N |

| Molecular Weight | 193.29 g/mol [4] | 151.25 g/mol [5] | 179.30 g/mol |

| Melting Point | 148-149 °C[4] | 180-192 °C (sublimes)[5] | ~373-375 °C (HCl salt) |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol[4] | Sparingly soluble in water[5] | Soluble in water (HCl salt) |

| LogP | ~2.5 (Predicted) | 2.44[5] | ~3.3 (Predicted) |

Synthesis and Characterization

N-Acetyl-1-adamantanamine is typically synthesized via the acetylation of 1-adamantanamine (amantadine). This is a straightforward and high-yielding nucleophilic acyl substitution reaction.

A common laboratory procedure involves reacting amantadine with acetic anhydride or acetyl chloride in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct. The resulting product can be purified by recrystallization.[6]

Characterization of the final product is crucial for confirming its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The presence of a singlet corresponding to the acetyl methyl protons (~2.0 ppm) and the disappearance of the primary amine protons of the starting material are key indicators in ¹H NMR.[7][8]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the amide group, typically a strong C=O stretch around 1640-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.[9]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the addition of the acetyl group.[9]

The Adamantane Class of Antivirals: Mechanism of Action

The primary antiviral members of the adamantane family, amantadine and its α-methyl derivative rimantadine, exhibit activity exclusively against influenza A viruses.[10][11] Their mechanism of action is the targeted inhibition of the viral M2 protein.[12][13]

The Influenza A M2 Proton Channel

The M2 protein is a homotetrameric transmembrane protein that functions as a pH-activated proton channel.[10][14] After the influenza virus enters a host cell via endocytosis, the endosome becomes acidified. This drop in pH activates the M2 channel, allowing protons to flow from the endosome into the virion. This acidification of the viral interior is a critical step that facilitates the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a process known as uncoating. This allows the viral genetic material to be released into the cytoplasm, where it can migrate to the nucleus to begin replication.[13][15]

The Rise of Resistance

Widespread use of amantadine and rimantadine has led to a high prevalence of resistant influenza A strains, rendering these drugs largely ineffective for current circulating strains.[15] Resistance typically arises from single amino acid mutations in the transmembrane domain of the M2 protein, which alter the drug's binding site and prevent it from blocking the channel.[12]

N-Acetyl-1-adamantanamine: A Metabolite with Unexplored Potential

The direct link between N-Acetyl-1-adamantanamine and antiviral drugs stems from its identity as a human metabolite of amantadine.[16]

Metabolic Fate of Amantadine

Following oral administration, amantadine is well-absorbed. While a significant portion is excreted unchanged in the urine, a fraction undergoes metabolism. The primary metabolic pathway is N-acetylation, catalyzed by N-acetyltransferases, to form N-Acetyl-1-adamantanamine. This metabolite has been detected in human urine, accounting for 5-15% of the administered dose.[16] In some individuals, plasma concentrations of this acetylated form can be significant.[16]

Causality and Antiviral Implications

The key question for researchers is whether this acetylation impacts antiviral activity. The addition of the acetyl group to the primary amine of amantadine has several structural and chemical consequences:

-

Loss of Positive Charge: The primary amine of amantadine is protonated at physiological pH, carrying a positive charge. This charge is believed to be important for its interaction with the M2 channel. N-acetylation converts the amine to a neutral amide, removing this positive charge.

-

Increased Steric Hindrance: The acetyl group is bulkier than the two hydrogens of the primary amine, which could sterically hinder the molecule from fitting into the narrow M2 channel pore.

-

Altered Polarity: While the adamantane cage is highly lipophilic, the transformation from a charged amine to a polar, neutral amide changes the molecule's overall polarity and hydrogen bonding characteristics. This would affect its pharmacokinetics, including membrane permeability and protein binding.

Given that both the positive charge and the specific size of the amine group are critical for blocking the M2 channel, it is highly probable that N-Acetyl-1-adamantanamine possesses significantly reduced or no direct antiviral activity against influenza A via the M2 inhibition mechanism. The acetylation likely serves as a detoxification or elimination pathway for the parent drug. However, without direct experimental validation, this remains a well-supported hypothesis rather than a confirmed fact. Further research is warranted to definitively characterize its antiviral profile.[17]

Experimental Protocols for Investigation

To empirically validate the hypotheses surrounding N-Acetyl-1-adamantanamine, a structured experimental workflow is required. This involves synthesis, purification, characterization, and biological evaluation.

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C12H19NO | CID 64153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(1-Adamantyl)acetamide | 880-52-4 [chemicalbook.com]

- 5. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijpsr.com [ijpsr.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. drugs.com [drugs.com]

- 11. Rimantadine hydrochloride and amantadine hydrochloride use in influenza A virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amantadine - Wikipedia [en.wikipedia.org]

- 13. What are M2 protein inhibitors and how do they work? [synapse.patsnap.com]

- 14. M2 proton channel - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. Amantadine Hydrochloride Capsules USPRx only [dailymed.nlm.nih.gov]

- 17. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Synthetic & Pharmacological Evaluation of 1-Acetamidoadamantane Derivatives

Executive Summary

This technical guide outlines the preliminary investigation into 1-acetamidoadamantane (CAS: 880-52-4), a neutral amide derivative of the antiviral and antiparkinsonian drug amantadine. While amantadine relies on its primary amine functionality for NMDA receptor antagonism and Influenza A M2 channel blockade, the N-acetyl derivative represents a critical metabolic endpoint and a lipophilic scaffold for medicinal chemistry.

This document details the Ritter reaction-based synthesis , analytical characterization, and pharmacological differentiation of this compound. It serves as a foundational protocol for researchers utilizing this compound as a metabolic reference standard (biomarker for SSAT-1 activity) or as a stable intermediate for complex adamantane functionalization.

Part 1: Chemical Rationale & Structural Properties

The adamantane cage is a "lipophilic bullet," often employed to transport pharmacophores across the Blood-Brain Barrier (BBB). However, the pharmacological profile changes drastically upon acetylation.

Structural Divergence

-

Amantadine (1-Adamantylamine): Basic (pKa ~10.1). At physiological pH, it exists continuously as a protonated ammonium cation (

). This charge is essential for binding inside the M2 ion channel pore. -

This compound: Neutral amide. It lacks the capacity for protonation at physiological pH. This loss of charge explains its reduced affinity for the M2 channel but enhances its utility as a stable, lipophilic carrier.

Metabolic Significance

This compound is the primary metabolite of amantadine in humans, formed via N-acetylation. Recent studies suggest it may serve as a biomarker for Spermidine/Spermine N1-Acetyltransferase 1 (SSAT-1) activity, particularly in lung cancer diagnostics [1].[1]

Part 2: Synthetic Pathways (The "How")

While acetylation of amantadine with acetic anhydride is possible, the Ritter Reaction is the preferred industrial and laboratory method for generating this compound directly from 1-adamantanol or 1-bromoadamantane. This route avoids the use of expensive amine precursors.

Protocol: Ritter Reaction

Objective: Synthesis of this compound from 1-adamantanol.

Reagents:

-

1-Adamantanol (1.0 eq)[2]

-

Acetonitrile (Solvent/Reactant, excess)

-

Sulfuric Acid (H₂SO₄, conc., 1.5 eq)

-

Glacial Acetic Acid (Co-solvent, optional)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and drying tube, dissolve 1-adamantanol (15.2 g, 100 mmol) in Acetonitrile (50 mL).

-

Acid Addition (Critical Step): Cool the solution to 0°C in an ice bath. Add concentrated H₂SO₄ (1.5 eq) dropwise over 20 minutes.

-

Causality: The dropwise addition controls the exotherm. Rapid addition can lead to polymerization of acetonitrile or adamantane cage rearrangements.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring via TLC (EtOAc/Hexane 1:1) should show consumption of the alcohol.

-

Quenching: Pour the reaction mixture over crushed ice (200 g) with vigorous stirring. The amide product will precipitate as a white solid.

-

Workup: Filter the precipitate. If no precipitate forms, extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with saturated NaHCO₃ (to remove residual acid) and brine.

-

Purification: Recrystallize from Diethyl Ether or aqueous Ethanol.

-

Yield: Expected yield is 55–85%.

Synthesis Workflow Visualization

Figure 1: Step-by-step workflow for the Ritter reaction synthesis of this compound.

Part 3: Analytical Characterization

Trustworthiness in chemical synthesis relies on rigorous spectral validation. The following data confirms the structure of this compound.

Spectral Data Summary

| Parameter | Experimental Value | Notes |

| Physical State | White Crystalline Solid | |

| Melting Point | 146°C – 149°C | Consistent with literature [2].[3] |

| Molecular Weight | 193.29 g/mol | Formula: C₁₂H₁₉NO |

| ¹H NMR (CDCl₃) | δ 1.65–2.09 (m, 15H, Cage) | Adamantyl protons appear as multiplets. |

| δ 1.90–1.95 (s, 3H, CH₃) | Distinct singlet for Acetyl methyl group. | |

| δ 5.15–5.40 (br s, 1H, NH) | Broad amide proton; shift varies with concentration. | |

| IR (KBr) | 3280 cm⁻¹ (N-H str) | Characteristic secondary amide stretch. |

| 1650 cm⁻¹ (C=O str) | Amide I band. | |

| MS (EI) | m/z 193 [M]⁺ | Molecular ion peak. |

Validation Check: The absence of a peak at ~1.4 ppm (typical for free amine protons in amantadine) and the presence of the carbonyl stretch at 1650 cm⁻¹ confirm successful acetylation.

Part 4: Biological Profiling & Mechanism

Understanding the pharmacological distinction between the amine and the amide is crucial for drug development professionals.

Mechanism of Action: The Charge Factor

Amantadine functions as an open-channel blocker of the Influenza A M2 proton channel. It mimics the hydronium ion (

This compound is pharmacologically distinct because:

-

Steric Bulk: The acetyl group increases the size of the ligand, potentially causing steric clashes within the narrow M2 pore.

-

Loss of Electrostatics: The neutral amide cannot form the critical electrostatic interactions with the negatively charged residues or water clusters inside the channel that the protonated amine stabilizes.

Comparative Pathway Diagram

Figure 2: Mechanistic divergence between the active drug (Amantadine) and its acetylated metabolite.

Part 5: Future Directions & Applications

While this compound lacks the potent antiviral efficacy of its parent compound, it remains a high-value target for:

-

Biomarker Validation: Quantifying urinary concentrations of N-acetylamantadine to assess SSAT-1 upregulation in cancer patients [1].

-

Prodrug Design: Using the amide linkage as a cleavable tether to deliver the adamantane cage to the CNS, where amidases can regenerate the active amine.

-

Material Science: Utilizing the high melting point and crystallinity of adamantane amides for engineering molecular rotors or supramolecular frameworks.

References

-

Alraddadi, E., & Miller, D. (2018). Physiologically-based pharmacokinetic modeling of amantadine and acetylamantadine metabolites for potential applications as cancer biomarker. Biomarkers in Cancer.

-

Fisher Scientific. (n.d.). This compound, 98% Safety Data Sheet and Properties.

-

PubChem. (2025).[4] this compound Compound Summary. National Library of Medicine.

-

Klimochkin, Y., et al. (2021).[1][3] Synthesis of Cage Acylamino Derivatives in Nitric Acid Medium. ResearchGate.

Sources

Methodological & Application

Synthesis of 1-Acetamidoadamantane: A Detailed Protocol and Mechanistic Guide

Introduction: The Significance of the Adamantane Scaffold

The adamantane moiety, a rigid, lipophilic, and perfectly symmetrical tricyclic alkane, represents a uniquely valuable scaffold in medicinal chemistry and materials science. Its three-dimensional structure is often exploited to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules, enhancing their stability, membrane permeability, and binding affinity. 1-Acetamidoadamantane is a key intermediate in the synthesis of several pharmaceuticals, most notably as a precursor to 1-aminoadamantane (amantadine), an antiviral agent also used in the treatment of Parkinson's disease. This guide provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in the principles of the Ritter reaction, and is intended for researchers, scientists, and professionals in drug development.

Underlying Principles: The Ritter Reaction

The synthesis of this compound is classically achieved via the Ritter reaction , a powerful method for converting a substrate capable of forming a stable carbocation into an N-alkyl amide. The reaction proceeds through the acid-catalyzed generation of a carbocation, which is subsequently trapped by a nitrile, acting as a nucleophile. The resulting nitrilium ion intermediate is then hydrolyzed upon aqueous workup to yield the final amide product.

The stability of the adamantyl carbocation makes adamantane derivatives particularly well-suited substrates for this transformation. The bridgehead position of the adamantane cage readily stabilizes a positive charge, facilitating its formation under strongly acidic conditions.

Reaction Mechanism: A Step-by-Step Look

The mechanism for the synthesis of this compound from 1-bromoadamantane and acetonitrile in the presence of sulfuric acid can be visualized as follows:

Caption: Ritter Reaction Mechanism for this compound Synthesis.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 1-bromoadamantane. This starting material is often preferred over adamantane itself for its higher reactivity under these conditions.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |

| 1-Bromoadamantane | C₁₀H₁₅Br | 215.13 | 116-118 | 226 | Irritant |

| Acetonitrile | CH₃CN | 41.05 | -45 | 81-82 | Flammable, Toxic |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 10 | 337 | Corrosive, Oxidizer |

| Deionized Water | H₂O | 18.02 | 0 | 100 | None |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 (dec.) | N/A | Mild Irritant |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | - | None |

| Dichloromethane | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | Carcinogen, Irritant |

| Ethanol | C₂H₅OH | 46.07 | -114 | 78 | Flammable |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel (500 mL)

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Rotary evaporator

Overall Workflow

Caption: Workflow for the Synthesis of this compound.

Step-by-Step Procedure

-

Apparatus Setup: In a chemical fume hood, assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.

-

Charging the Flask: To the flask, add 1-bromoadamantane (10.75 g, 50 mmol) and acetonitrile (50 mL). Begin stirring the mixture.

-

Acid Addition (Caution: Highly Exothermic): Place the flask in an ice bath to manage the heat evolution. Slowly add concentrated sulfuric acid (98%, 15 mL) dropwise from the dropping funnel over a period of 30-45 minutes. The rate of addition should be controlled to maintain the internal temperature below 40°C.

-

Reaction: After the addition of sulfuric acid is complete, remove the ice bath and replace it with a heating mantle. Heat the reaction mixture to a gentle reflux (approximately 80-85°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching the Reaction: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker (1 L), prepare a mixture of ice and water (approx. 400 mL). Slowly and carefully , pour the reaction mixture onto the ice-water with vigorous stirring. A white precipitate of crude this compound will form.

-

Neutralization: Carefully neutralize the acidic aqueous slurry by the slow, portion-wise addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product with dichloromethane (3 x 75 mL). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

-

Solvent Removal: Remove the dichloromethane using a rotary evaporator to yield the crude solid product.

-

Purification by Recrystallization: The crude product can be purified by recrystallization. A common solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Safety Precautions and Handling

-

General: This procedure must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., neoprene), must be worn at all times.

-

Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong oxidizer. It can cause severe burns upon contact. Handle with extreme care. Always add acid to other liquids slowly; never the other way around. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.

-

Acetonitrile: Acetonitrile is flammable and toxic. It can be harmful if inhaled, swallowed, or absorbed through the skin. Avoid breathing vapors and prevent contact with skin and eyes.

-

Dichloromethane: Dichloromethane is a suspected carcinogen and an irritant. Handle only in a fume hood and avoid inhalation and skin contact.

-

Pressure: The quenching and neutralization steps generate gas (CO₂). Ensure these steps are performed in an open beaker with good stirring to prevent pressure buildup.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed through various analytical techniques.

| Property | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | 146-149 °C |

| ¹H NMR (CDCl₃) | δ (ppm): ~5.3 (s, 1H, NH), 2.05 (s, 3H, CH₃), 1.95 (br s, 6H, adamantyl CH₂), 1.65 (br s, 6H, adamantyl CH₂), 1.55 (br s, 3H, adamantyl CH) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~169.0 (C=O), 51.5 (C-N), 41.5 (adamantyl CH₂), 36.2 (adamantyl CH₂), 29.4 (adamantyl CH), 24.5 (CH₃) |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~2900 (C-H stretch), ~1640 (C=O, Amide I), ~1550 (N-H bend, Amide II) |

Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | Incomplete reaction. | Ensure sufficient reaction time and temperature. Monitor reaction by TLC until starting material is consumed. |

| Loss of product during workup. | Ensure complete extraction by performing multiple extractions. Avoid using excessive water during recrystallization. | |

| Insufficiently acidic conditions. | Use concentrated (98%) sulfuric acid. Ensure anhydrous conditions before acid addition. | |

| Product is an Oil or Fails to Crystallize | Presence of impurities. | Re-purify by column chromatography (silica gel, ethyl acetate/hexane gradient). Ensure the crude product is fully dissolved before recrystallization. |

| Too much solvent used in recrystallization. | Evaporate some solvent and attempt to recrystallize again. Scratch the inside of the flask with a glass rod to induce crystallization. | |

| Product is Discolored | Impurities from starting materials or side reactions. | During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. |

| Reaction becomes too vigorous during acid addition | Acid added too quickly. | Stop the addition immediately and ensure the ice bath is effectively cooling the flask. Resume addition at a much slower rate once the temperature is under control. |

Conclusion

The Ritter reaction provides an efficient and reliable method for the synthesis of this compound. Careful control of reaction conditions, particularly during the exothermic addition of sulfuric acid, and meticulous purification are key to obtaining a high yield of the pure product. The protocol and insights provided herein serve as a robust guide for researchers, enabling the successful synthesis of this important chemical intermediate.

References

- Guidechem. (n.d.). This compound 880-52-4 wiki.

- Benchchem. (n.d.). Application Notes and Protocols: 1-Iodoadamantane in the Synthesis of Pharmaceutical Intermediates.

- Pham, V. H., et al. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Adamantane Derivatives.

-

Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). RU2401828C2 - N-(1-adamantyl)acetamide synthesis method.

- Khusnutdinov, R. I., et al. (2011). Ritter Reaction of Organic Nitriles with 1-Bromo- and 1-Hydroxyadamantanes Catalyzed by Manganese Compounds and Complexes. Russian Journal of Organic Chemistry, 47(11), 1682–1685.

- Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile.

- Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.).

- Pham, V. H., et al. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. ResearchGate.

- New Jersey Department of Health. (n.d.). Acetonitrile - Hazardous Substance Fact Sheet.

- Google Patents. (n.d.). RU2401828C2 - N-(1-adamantyl)acetamide synthesis method.

- CUNY. (n.d.).

- Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices.

- ResearchGate. (n.d.).

- University of California, Santa Cruz. (n.d.).

- Organic Syntheses. (n.d.).

- ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide.

- WSU Chemistry. (2021, September 7).

- Laboratory-Specific Standard Operating Procedures. (n.d.). TITLE: SOP for the safe use of Acetonitrile.

- Westlab. (2023, September 14).

- Canadian Centre for Occupational Health and Safety. (n.d.). Sulfuric Acid.

Application of 1-Acetamidoadamantane in the development of antiviral agents.

Application Note: 1-Acetamidoadamantane in Antiviral Development

Executive Summary

This compound (

-

CMC (Chemistry, Manufacturing, and Controls): It serves as the stable, non-hygroscopic intermediate in the Ritter synthesis of Amantadine, allowing for the purification of the adamantyl core prior to amine liberation.

-

ADME/Tox: It is the primary metabolic standard for quantifying Amantadine acetylation (via NAT2), essential for defining pharmacokinetic profiles in clinical trials.

-

Medicinal Chemistry: It functions as a negative control probe in Structure-Activity Relationship (SAR) studies, validating the necessity of the protonated amine for ion channel blockade.

This guide provides standardized protocols for the synthesis, hydrolysis, and bioanalytical application of this compound.

Chemical Synthesis & Manufacturing Application

The primary application of this compound is as a robust intermediate. Direct amination of adamantane is difficult; the Ritter reaction provides a scalable pathway via the acetamido derivative.

Pathway Visualization

Figure 1: Synthetic route utilizing this compound as the purification checkpoint before generating the active antiviral API.

Protocol: High-Yield Hydrolysis to Amantadine HCl

Objective: Convert purified this compound to Amantadine Hydrochloride for antiviral screening. Rationale: The acetamido group protects the nitrogen during purification. Hydrolysis must be rigorous to fully liberate the amine.

Materials:

-

This compound (≥98% purity)

-

Sodium Hydroxide (NaOH) pellets

-

Diethylene Glycol (High boiling point solvent required for efficient hydrolysis)

-

Diethyl ether (for extraction)

-

HCl (anhydrous gas or concentrated aqueous)

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10 g (51.7 mmol) of this compound in 50 mL of diethylene glycol.

-

Base Addition: Add 8 g (200 mmol) of NaOH pellets.

-

Reflux: Heat the mixture to reflux (approx. 245°C) for 6–10 hours. Note: Monitoring by TLC (CHCl3:MeOH 9:1) is crucial. The acetamido spot (Rf ~0.6) should disappear, replaced by the amine spot (Rf ~0.2, stains with ninhydrin).

-

Quenching: Cool the reaction mixture to room temperature and pour into 200 mL of ice-water.

-

Extraction: Extract the free amine with diethyl ether (3 x 50 mL). The unreacted acetamido derivative (if any) is less soluble in ether/water partitions at high pH but check the interface.

-

Drying: Dry the combined ether layers over anhydrous

. -